Xanthine amine congener (dihydrochloride)

Overview

Description

Xanthine amine congener (XAC), specifically its dihydrochloride salt, is a non-selective adenosine receptor antagonist derived from the xanthine scaffold. It has been extensively studied for its ability to bind adenosine receptors (A₁, A₂A, A₂B, and A₃), with applications in receptor purification, fluorescence-based assays, and pharmacological studies . XAC exhibits moderate affinity across adenosine receptor subtypes, with a dissociation constant (Kd) of 1.4 nM for A₁ receptors in rat brain membranes . However, its selectivity profile varies significantly compared to other xanthine derivatives, as discussed below.

Preparation Methods

The synthesis of Xanthine amine congener (dihydrochloride) involves several steps. One common method includes the functionalization of 1,3-dipropyl-8-phenylxanthine. The reaction conditions typically involve the use of solvents like DMSO and reagents such as PEG300 and Tween 80 .

Chemical Reactions Analysis

Xanthine amine congener (dihydrochloride) undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents, resulting in reduced forms of the compound.

Substitution: Substitution reactions often involve nucleophiles or electrophiles, leading to the replacement of specific functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Adenosine Receptor Antagonism

XAC functions primarily as an antagonist at adenosine A2 receptors. It has been shown to inhibit the stimulation of adenylate cyclase activity induced by 5′-N-ethylcarboxamidoadenosine (NECA) with a of approximately 24 nM, indicating its potency in blocking adenosine-mediated signaling pathways . The compound exhibits high-affinity binding with a dissociation constant () of 12 nM in human platelet membranes, demonstrating its potential utility in studying adenosine receptor dynamics .

Structure-Activity Relationship

The pharmacological efficacy of XAC can be modulated through structural modifications. For instance, variations in the alkyl substituents on the xanthine core have been shown to enhance receptor selectivity and potency. Specifically, the introduction of distal functional groups can significantly influence the binding affinity and selectivity towards A1 and A2 receptor subtypes .

Case Study: Cardiovascular Applications

A study investigating the role of XAC in regulating coronary vascular resistance during hypoxia highlighted its potential therapeutic benefits. The compound was found to modulate interstitial and vascular adenosine levels, thereby influencing coronary resistance mechanisms under hypoxic conditions . This suggests that XAC could be a valuable tool in understanding and treating conditions related to impaired coronary blood flow.

Molecular Probes for Receptor Studies

XAC has been utilized as a molecular probe for characterizing adenosine receptors. Its ability to form covalent conjugates with various biomolecules allows researchers to create high-affinity probes for receptor binding studies. This functionalized congener approach enables the development of radiolabeled ligands that can be used in imaging studies and receptor localization .

Therapeutic Potential

The therapeutic implications of XAC extend beyond basic research. Due to its selective antagonism at adenosine receptors, it may serve as a lead compound for developing new drugs targeting various conditions such as heart failure, arrhythmias, and other cardiovascular disorders. Its unique binding properties could also be explored in neuropharmacology for conditions like depression or anxiety where adenosine signaling plays a role .

Table 1: Binding Affinities of Xanthine Amine Congener Derivatives

| Compound Name | Receptor Type | (nM) | (nM) |

|---|---|---|---|

| Xanthine Amine Congener (XAC) | A2 Adenosine | 12 | 24 |

| 1,3-Dipropyl-8-Phenylxanthine | A1 Adenosine | 0.17 | - |

| 1,3-Dimethylxanthine | A2 Adenosine | - | - |

Table 2: Effects of XAC on Coronary Resistance

| Experimental Condition | Change in Resistance (%) |

|---|---|

| Baseline | - |

| Hypoxia | Increased |

| Hypoxia + XAC | Decreased |

Mechanism of Action

The mechanism of action of Xanthine amine congener (dihydrochloride) involves its antagonistic effects on adenosine receptors. By binding to these receptors, it inhibits the action of adenosine, a neurotransmitter involved in various physiological processes. This inhibition affects molecular targets and pathways, including the modulation of adenylate cyclase activity and the regulation of cyclic AMP levels .

Comparison with Similar Compounds

Receptor Selectivity and Affinity

XAC vs. Carboxylic Acid Congeners

- Carboxylic Acid Congener (Compound 7) :

- In human platelet A₂ receptor studies, the carboxylic acid congener (7) demonstrated higher potency (EC₅₀ = 0.48 μM) compared to XAC (EC₅₀ = 11.5 μM) in shifting the NECA-induced adenylate cyclase activation curve .

- Unlike XAC, this congener retained selectivity for A₁ receptors similar to the parent compound (1,3-dipropyl-8-phenylxanthine), suggesting that carboxylation preserves subtype specificity .

XAC vs. 8-Cyclopentyltheophylline (CPT)

- 8-Cyclopentyltheophylline (CPT) :

- A₁-selective antagonist with a Ki of 11 nM for A₁ receptors and 1400 nM for A₂ receptors (Ki ratio A₁/A₂ = 130), highlighting strong A₁ selectivity .

- In contrast, XAC shows lower selectivity, with Ki values of 24 nM (A₁) and 460 nM (A₂) (Ki ratio A₁/A₂ ≈ 19), indicating broader receptor interaction .

XAC vs. Adenosine Amine Congener (ADAC)

- ADAC: A fluorescent probe derived from adenosine, ADAC binds A₁ receptors with higher affinity (Kd = 0.34 nM in bovine brain) compared to XAC (Kd = 1.4 nM in rat brain) . ADAC’s phenyl substituents enhance affinity in bovine receptors, whereas XAC’s xanthine backbone confers non-selective antagonism .

Functional and Pharmacological Differences

Antagonism in Apoptosis Studies

- XAC completely inhibits adenosine-induced apoptosis in human arterial smooth muscle cells via A₁/A₂ receptor blockade, whereas selective A₁ antagonists (e.g., DPCPX) only partially block this effect . This underscores XAC’s utility in studying broad adenosine-mediated pathways.

Comparative Data Table

Key Research Findings

Receptor Purification : XAC-agarose affinity chromatography enables 50,000-fold purification of A₁ receptors, achieving 24 nmol/mg protein binding capacity .

Broad Antagonism: XAC’s non-selectivity makes it ideal for blocking multiple adenosine receptors in apoptosis and cyclase modulation studies .

Biological Activity

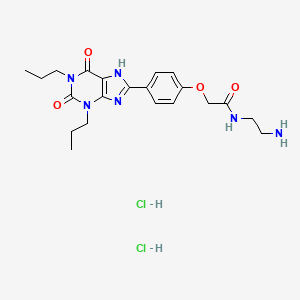

Xanthine amine congener (XAC), chemically known as N-(2-aminoethyl)-2-[4-(2,3,6,7-tetrahydro-2,6-dioxo-1,3-dipropyl-1H-purin-8-yl)phenoxy]-acetamide dihydrochloride, is a potent antagonist of adenosine receptors, specifically A1 and A2 subtypes. This compound has garnered attention for its biological activity, especially in relation to its binding affinity and functional effects on various physiological processes.

- Chemical Formula: C21H28N6O4·2HCl

- Molecular Weight: 468.42 g/mol

- Purity: ≥98%

XAC functions primarily as a non-selective antagonist at adenosine receptors. It exhibits significant inhibitory effects on adenosine-induced responses, such as vasodilation. The compound's mechanism involves blocking the receptor sites, thereby preventing adenosine from exerting its physiological effects.

Binding Affinity

XAC shows varying binding affinities for adenosine receptor subtypes:

| Receptor Type | IC50 (nM) |

|---|---|

| A1 | 1.8 |

| A2 | 114 |

These values indicate that XAC is a more potent antagonist at the A1 receptor compared to the A2 receptor .

Functional Effects

In vivo studies have demonstrated that XAC can induce convulsions in mice, highlighting its potential neuropharmacological effects. Additionally, it has been shown to attenuate adenosine-induced vasodilation, which is significant in cardiovascular research .

Case Studies and Research Findings

- Adenosine Receptor Antagonism : Research indicates that XAC can effectively inhibit the stimulation of adenylate cyclase induced by NECA (an adenosine analogue) in rat PC12 pheochromocytoma cell membranes. The inhibition demonstrates the compound's potential utility in studying adenosine receptor signaling pathways .

- Radioligand Development : XAC has been utilized as a radioligand for adenosine receptors due to its high affinity and specificity. Studies have reported a dissociation constant () of approximately 1.23 nM for binding to A1 receptors in rat brain membranes, making it a valuable tool for exploring receptor dynamics and drug interactions .

- Functionalized Congeners : The design of functionalized congeners like XAC allows for the exploration of structural modifications that can enhance receptor selectivity and potency. This approach has led to the development of derivatives with improved pharmacological profiles .

Table 1: Summary of Key Binding Studies

| Study Reference | Binding Affinity (A1) | Binding Affinity (A2) | Notes |

|---|---|---|---|

| Jacobson et al. (1986) | 0.17 nM | 12 nM | First useful antagonist radioligand |

| Ukena et al. (1990) | 1.2 nM | 3.8 nM | Saturable binding observed |

| Current Study | 1.23 nM | 114 nM | High specificity for A1 receptors |

Table 2: Effects of XAC on Physiological Processes

| Effect | Observations |

|---|---|

| Vasodilation | Attenuated by XAC |

| Convulsions | Induced in animal models |

| Adenylate Cyclase Inhibition | Significant inhibition noted |

Q & A

Basic Research Questions

Q. What methodologies are employed to characterize the adenosine receptor antagonist activity of Xanthine Amine Congener (XAC)?

XAC's antagonist activity is typically quantified using competitive binding assays. For example, in A2 adenosine receptor studies, the KB (binding affinity) is calculated by measuring the rightward shift of agonist (e.g., NECA) concentration-response curves in the presence of XAC. This involves determining the EC50 of the agonist with and without the antagonist, using platelet membrane adenylate cyclase assays or PC12 cell models . Radioligand displacement assays (e.g., with tritiated XAC derivatives) are also common, with mutations in receptor residues (e.g., F168A, L249A) used to validate binding site interactions .

Q. How is XAC’s binding affinity quantified across different cellular models?

Binding affinity (KB) is cell-type-dependent. In human platelets, XAC exhibits sub-100 nM affinity for A2 receptors, while in PC12 cells, potency decreases by 2–5-fold. This discrepancy is attributed to differential receptor conformations or accessory proteins. Methodologically, EC50 shifts in adenylate cyclase assays (e.g., NECA-induced cAMP production) are used to calculate KB values, with cross-validation via radioligand displacement in membrane preparations .

Q. What analytical techniques are standard for characterizing XAC derivatives?

XAC and its conjugates are characterized using:

- HPLC and NMR : For purity assessment and structural confirmation.

- Fluorescence spectroscopy : For probes like BODIPY FL-X-Tyr-Ser-XAC, which require excitation/emission profiling.

- Mass spectrometry : To verify molecular weight and salt form (e.g., dihydrochloride) .

Advanced Research Questions

Q. How do structural modifications of XAC influence adenosine receptor subtype selectivity?

Substitutions on the xanthine core and linker regions significantly alter selectivity. For example:

- Peptide linkers : Insertion of dipeptides (e.g., Tyr-Ser) between XAC and fluorophores enhances A2A receptor selectivity by interacting with extracellular loops .

- Hydrophobic substituents : p-Methoxy or p-sulfo groups reduce A2 potency in PC12 cells but not platelets, suggesting cell-specific receptor microenvironments .

- Fluorophore conjugation : BODIPY-linked XAC derivatives (e.g., CA200645) enable real-time binding kinetics but may reduce affinity due to steric hindrance .

Q. How can computational models predict the impact of receptor mutations on XAC binding?

Molecular docking and free energy calculations (e.g., ΔΔGbind) correlate with experimental KB shifts. For instance, mutations like V84A or I274A in A2A receptors disrupt hydrophobic interactions with XAC’s triazolotriazine core, reducing affinity by >100-fold. In silico models also identify compensatory interactions (e.g., with E169 or N253) that stabilize binding .

Q. How can discrepancies in XAC potency across cell lines be resolved?

Contradictory data (e.g., p-sulfo substituents reducing potency in PC12 cells but not platelets) require cross-validation using:

- Chimeric receptors : To isolate structural determinants of cell-specific binding.

- β-arrestin recruitment assays : To assess biased signaling effects.

- Single-molecule fluorescence : To visualize binding kinetics in live cells .

Methodological Design Questions

Q. What strategies optimize fluorescent XAC probes for live-cell imaging?

Key design considerations include:

- Linker length and rigidity : Dipeptide linkers (e.g., β-alanine) minimize fluorophore interference with receptor binding .

- Fluorophore selection : BODIPY630/650 (red-emitting) reduces autofluorescence in biological samples.

- Displacement assays : Co-incubation with non-fluorescent antagonists (e.g., ZM241385) confirms specific binding .

Q. How are real-time binding kinetics of XAC derivatives assessed?

Fluorescence correlation spectroscopy (FCS) and NanoBRET are used to measure:

- Kon/Koff rates : Via fluorescence intensity fluctuations in live cells.

- Ligand-receptor residence time : Critical for therapeutic efficacy. For example, CA200645 binding to A3 receptors shows a Kd of 42 nM, validated using FCS .

Q. Data Interpretation and Validation

Q. How should researchers interpret KB value tables for XAC derivatives?

Tables comparing KB values (e.g., Table I in ) require normalization to control ligands (e.g., theophylline) and statistical validation via Schild regression. Lower KB values indicate higher potency. Cross-receptor profiling (A1 vs. A2A) is essential to assess selectivity .

Q. What validation steps ensure reliable mutational analysis of XAC-receptor interactions?

Properties

IUPAC Name |

N-(2-aminoethyl)-2-[4-(2,6-dioxo-1,3-dipropyl-7H-purin-8-yl)phenoxy]acetamide;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N6O4.2ClH/c1-3-11-26-19-17(20(29)27(12-4-2)21(26)30)24-18(25-19)14-5-7-15(8-6-14)31-13-16(28)23-10-9-22;;/h5-8H,3-4,9-13,22H2,1-2H3,(H,23,28)(H,24,25);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGNTWECSNGWFKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3=CC=C(C=C3)OCC(=O)NCCN.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30Cl2N6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

501.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.